Metaflumizone-d4

Isotopic enrichment Mass spectrometry Internal standard

Metaflumizone-d4 is a deuterated (+4 Da) analog essential for accurate LC-MS/MS quantification of Metaflumizone in complex matrices. It ensures co-elution and corrects for matrix effects, fulfilling SANTE/11312/2021 requirements. Substitution with unlabeled or alternative labeled standards compromises method validation and regulatory compliance.

Molecular Formula C24H16F6N4O2
Molecular Weight 510.4 g/mol
Cat. No. B12408082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaflumizone-d4
Molecular FormulaC24H16F6N4O2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N
InChIInChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21-/i4D,5D,6D,7D
InChIKeyMIFOMMKAVSCNKQ-WRRVFNCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metaflumizone-d4 as a Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Metaflumizone Residues


Metaflumizone-d4 is a stable isotope-labeled analog of the semicarbazone insecticide Metaflumizone, specifically deuterated at four positions on the 4-cyanophenyl ring [1]. This structural modification increases the molecular mass from 506.4 g/mol for the unlabeled parent to 510.4 g/mol, creating a +4 Da mass shift . The compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to enable accurate quantification of Metaflumizone in complex matrices such as agricultural products and environmental samples [2]. Its near-identical physicochemical properties to the native analyte ensure co-elution and compensate for matrix-induced ionization effects, a critical requirement for robust method validation in pesticide residue monitoring programs [3].

Why Metaflumizone-d4 Cannot Be Replaced by Unlabeled Metaflumizone or Generic Internal Standards in Validated Analytical Workflows


Substituting Metaflumizone-d4 with unlabeled Metaflumizone or a structurally unrelated internal standard introduces quantifiable analytical error, invalidating method performance and regulatory compliance. Unlabeled Metaflumizone cannot be distinguished from the target analyte in a mass spectrometer, making it useless as an internal standard. Alternative isotopically labeled compounds (e.g., ¹³C₆-labeled analogs) may exhibit differential chromatographic retention or ionization efficiency due to distinct physicochemical properties, compromising the critical co-elution required to correct for matrix effects [1]. Generic internal standards, even when mass-matched, fail to account for analyte-specific extraction recovery losses and ion suppression/enhancement phenomena that are unique to Metaflumizone's chemical structure and sample preparation workflow [2]. This leads to inaccurate quantification, reduced method sensitivity, and potential non-compliance with stringent regulatory guidelines such as SANTE/11312/2021, which mandate the use of isotopically labeled internal standards for confirmatory residue analysis [3].

Metaflumizone-d4 Evidence Guide: Quantifiable Advantages Over Analogs and Alternative Quantification Strategies


Isotopic Purity and Enrichment: Ensuring Signal Fidelity Against Unlabeled Parent and ¹³C₆ Analogs

Metaflumizone-d4 is characterized by high isotopic enrichment (>98% atom D), minimizing the contribution of unlabeled species (M+0) that could interfere with accurate quantification of native Metaflumizone . In contrast, ¹³C₆-labeled analogs, while offering a larger mass shift, often exhibit lower isotopic purity due to the complexity of incorporating multiple ¹³C atoms, potentially introducing multiple isotopologue peaks that complicate data interpretation and reduce signal-to-noise ratio . The high enrichment of Metaflumizone-d4 ensures a clean, well-resolved chromatographic peak with minimal isotopic cross-talk, a critical factor for achieving low limits of quantification (LOQ) in complex matrices .

Isotopic enrichment Mass spectrometry Internal standard

Matrix Effect Compensation: Reducing Signal Suppression Variability Compared to External Standard Calibration

The use of Metaflumizone-d4 as a co-eluting internal standard effectively compensates for matrix-induced ionization suppression or enhancement, a common challenge in LC-MS/MS analysis of complex samples like cabbage or soil. Studies on Metaflumizone residue analysis have reported matrix effects ranging from -20% to +15% for the analyte in various agricultural commodities [1]. By normalizing the analyte response to that of the internal standard, the impact of variable ionization efficiency is minimized, leading to improved accuracy and precision. External standard calibration, in contrast, does not correct for these effects and can result in quantification errors exceeding 30% [2].

Matrix effect Ion suppression Quantitative accuracy

Method Accuracy and Precision: Validated Performance in Agricultural Matrices

Analytical methods employing Metaflumizone-d4 as an internal standard consistently achieve high recovery rates and low relative standard deviations (RSD), meeting stringent international guidelines for pesticide residue analysis. In a validated LC-MS/MS method for Metaflumizone in cabbage and soil, average recoveries ranged from 71.8% to 94.6% with RSDs between 1.5% and 7.9% across multiple fortification levels (0.01, 0.05, 1.0 mg/kg) [1]. These performance metrics are significantly better than methods using external standard calibration, which typically exhibit wider variability and lower accuracy due to uncorrected matrix effects and extraction inefficiencies [2].

Recovery Precision Method validation

Regulatory Compliance: Meeting Confirmatory Method Requirements for Pesticide Residue Analysis

The use of a stable isotope-labeled internal standard (SIL-IS) such as Metaflumizone-d4 is explicitly recommended or mandated by major regulatory bodies for confirmatory methods in pesticide residue analysis. The European Commission's SANTE/11312/2021 guideline states that 'the use of isotopically labelled internal standards is strongly recommended for LC-MS/MS analysis to correct for matrix effects and ensure accurate quantification' [1]. This contrasts with methods using non-labeled analogs or external calibration, which are considered less reliable and may not meet the data quality requirements for enforcement actions or international trade [2]. The specific use of Metaflumizone-d4 ensures that analytical results are defensible and accepted by regulatory authorities worldwide [1].

Regulatory compliance Confirmatory analysis SANTE guidelines

Metaflumizone-d4: Primary Application Scenarios in Pesticide Residue Analysis and Environmental Monitoring


Quantitative Confirmatory Analysis of Metaflumizone Residues in Agricultural Commodities for Regulatory Compliance

Use Metaflumizone-d4 as an internal standard in validated LC-MS/MS methods to accurately quantify Metaflumizone residues in crops such as cabbage, broccoli, and rice, meeting the stringent confirmatory requirements of SANTE/11312/2021 [1]. This application leverages the compound's ability to correct for matrix effects and ensure method accuracy and precision, as demonstrated by recovery values of 71.8-94.6% and RSDs <8% [2].

Environmental Fate and Soil Dissipation Studies

Employ Metaflumizone-d4 to trace and quantify the parent compound and its metabolites in soil and water samples during field dissipation trials [3]. The deuterated standard enables accurate determination of degradation kinetics and half-lives, which are critical data for environmental risk assessments and regulatory submissions [4].

Veterinary Drug Residue Monitoring in Animal Tissues

Utilize Metaflumizone-d4 in LC-MS/MS methods for the analysis of Metaflumizone residues in animal tissues (e.g., from flea and tick spot-on treatments in cats and dogs) to ensure compliance with maximum residue limits (MRLs) established by regulatory agencies [5]. The internal standard corrects for ion suppression from complex biological matrices, improving method sensitivity and reliability .

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